![molecular formula C16H20N2O5 B2398848 Acide 3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tétrahydro-1H-1-benzazépine-7-carboxylique CAS No. 170492-62-3](/img/structure/B2398848.png)
Acide 3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tétrahydro-1H-1-benzazépine-7-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid” is a complex organic molecule. It has been used as a reactant for the preparation of dipeptidyl peptidase-4 (DPP4) inhibitors for the treatment of type 2 diabetes . It is also used in the manufacture of a novel antihypertensive drug, an angiotensin-converting enzyme inhibitor (ACE-I) called Benazepril .
Synthesis Analysis
The synthesis of this compound involves several steps. The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a carbonyl group, an amino group, and a carboxylic acid group. The tert-butyloxycarbonyl protecting group is used in organic synthesis .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. It is a solid at room temperature . The compound has a molecular weight of 273.29 .Applications De Recherche Scientifique
Synthèse de peptides
Ce composé a des applications dans la synthèse de peptides. Les chercheurs ont développé des liquides ioniques à température ambiante (RTIL) dérivés d'acides aminés protégés par le tert-butoxycarbonyle (Boc-AAIL) disponibles dans le commerce. Ces AAIL protégés servent de matières premières pour la synthèse de dipeptides en utilisant des réactifs de couplage couramment utilisés. Notamment, le réactif de couplage N,N'-diéthylène-N''-2-chloroéthyl thiophosphoramide favorise la formation d'amide dans les Boc-AAIL sans nécessiter de base supplémentaire, ce qui donne des rendements satisfaisants en dipeptide en seulement 15 minutes .
Synthèse de médicaments antihypertenseurs
Le composé est utilisé dans la fabrication du médicament antihypertenseur benazepril, qui appartient à la classe des inhibiteurs de l'enzyme de conversion de l'angiotensine (IEC). Le bénazépril est utilisé pour gérer l'hypertension artérielle et les affections cardiovasculaires associées .
Intermédiaire pour la sitagliptine (médicament contre le diabète de type 2)
Le composé sert d'intermédiaire dans la synthèse de la sitagliptine, un médicament antidiabétique oral utilisé pour traiter le diabète de type 2. La sitagliptine agit en inhibant la dipeptidyl peptidase-4 (DPP-4), une enzyme qui dégrade les hormones incrétines impliquées dans la régulation du glucose .
Inhibiteurs de la pompe d'efflux pour les infections bactériennes
Une autre application implique la préparation de dérivés d'indole comme inhibiteurs de la pompe d'efflux. Ces inhibiteurs jouent un rôle dans le traitement et la prévention des infections bactériennes .
Mécanisme D'action
Target of Action
The compound, also known as “3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid”, is primarily used in the synthesis of dipeptides . The primary targets of this compound are the amino acids that are involved in the formation of dipeptides .
Mode of Action
The compound acts as a protecting group for amino acids in organic synthesis . The tert-butoxycarbonyl (Boc) group in the compound protects the amino group in the amino acids during the synthesis process . This protection prevents unwanted reactions with the amino group, allowing for more controlled and selective synthesis .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of dipeptides, which are the building blocks of proteins . The compound, with its Boc group, protects the amino acids, ensuring that they can effectively participate in the peptide bond formation without unwanted side reactions .
Pharmacokinetics
Based on its structure and properties, it can be inferred that the compound is likely to have good solubility in polar organic solvents . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific context of its use, particularly the nature of the dipeptide being synthesized.
Result of Action
The primary result of the compound’s action is the successful synthesis of dipeptides . By protecting the amino groups of amino acids, the compound ensures that peptide bond formation can occur without interference from side reactions . This leads to the production of dipeptides, which are essential components of proteins .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the reaction environment can affect the efficiency of the protection and deprotection processes . Additionally, the temperature and solvent used in the reaction can also impact the compound’s efficacy and stability .
Safety and Hazards
The compound is classified under GHS07 for safety and hazards. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-12-7-4-9-8-10(14(20)21)5-6-11(9)17-13(12)19/h5-6,8,12H,4,7H2,1-3H3,(H,17,19)(H,18,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLUUWRASKUXOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C=CC(=C2)C(=O)O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Aminomethyl)cyclohexyl]acetamide;hydrochloride](/img/structure/B2398766.png)
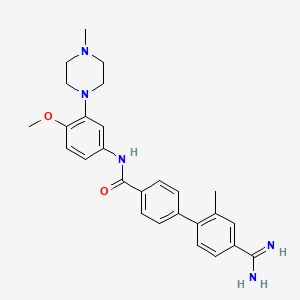

![(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2398771.png)
![1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL](/img/structure/B2398774.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide](/img/structure/B2398776.png)
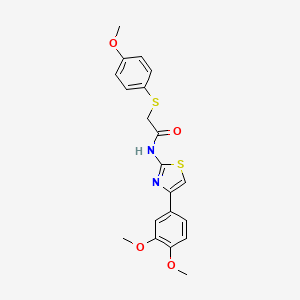
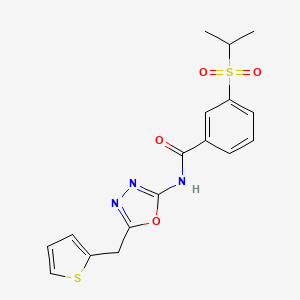
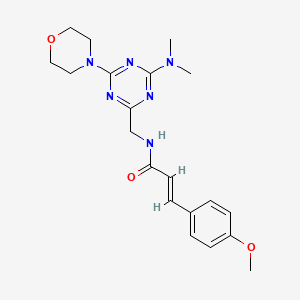

![1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2398783.png)
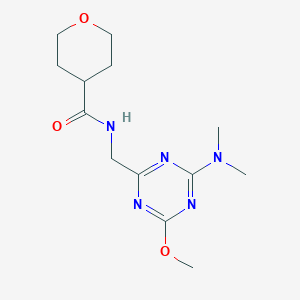
![1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine](/img/structure/B2398786.png)
